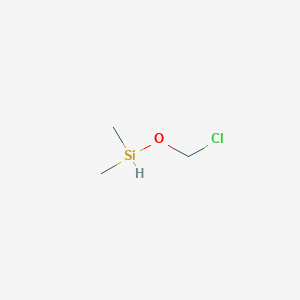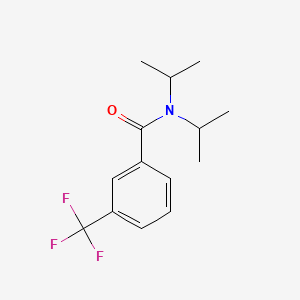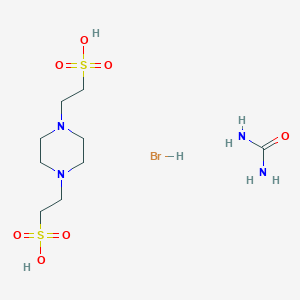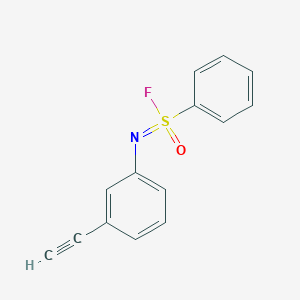
Benzenesulfonimidoyl fluoride,N-(3-ethynylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- is a chemical compound with the molecular formula C14H10FNOS and a molecular weight of 259.30 g/mol . This compound is known for its unique structure, which includes a benzenesulfonimidoyl fluoride group attached to a 3-ethynylphenyl group. It has various applications in scientific research and industry due to its reactivity and functional properties.
Preparation Methods
The synthesis of Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with an amine to form a sulfonamide. This intermediate is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluoride group. The final step involves the coupling of the ethynyl group to the aromatic ring under specific conditions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The ethynyl group allows for coupling reactions with other aromatic or aliphatic compounds.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Its reactivity makes it a potential candidate for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- involves its ability to react with various nucleophiles and electrophiles. The fluoride group is highly reactive, allowing for the formation of strong bonds with other atoms or groups. The ethynyl group provides additional reactivity, enabling the compound to participate in coupling reactions. Molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- can be compared with other sulfonimidoyl fluoride compounds, such as:
Benzenesulfonimidoyl fluoride: Lacks the ethynyl group, making it less reactive in coupling reactions.
N-Fluorobenzenesulfonimide: Used for direct fluorination and amination of aromatic C–H bonds, but does not have the ethynyl group.
The presence of the ethynyl group in Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- makes it unique, providing additional reactivity and versatility in chemical synthesis and applications .
Properties
Molecular Formula |
C14H10FNOS |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(3-ethynylphenyl)imino-fluoro-oxo-phenyl-λ6-sulfane |
InChI |
InChI=1S/C14H10FNOS/c1-2-12-7-6-8-13(11-12)16-18(15,17)14-9-4-3-5-10-14/h1,3-11H |
InChI Key |
JOOCTNCWWOHGLE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N=S(=O)(C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
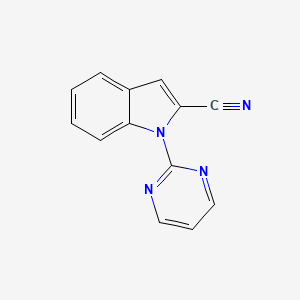

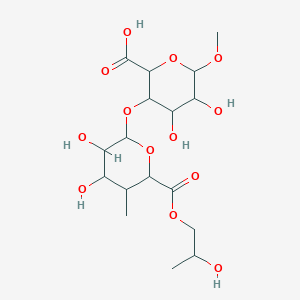
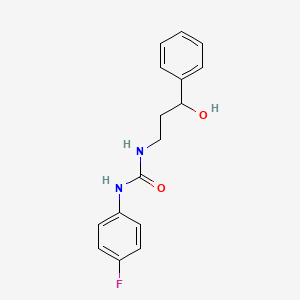
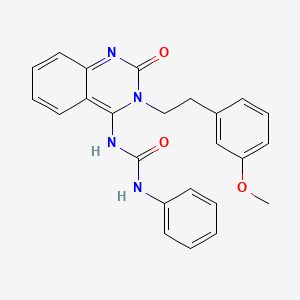
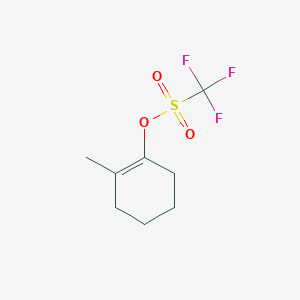
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)
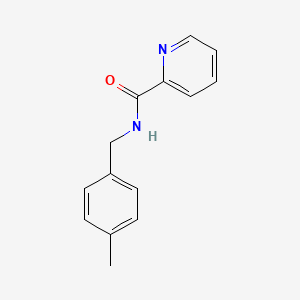
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
